BenchChemオンラインストアへようこそ!

N-(2-methylphenyl)-3-(tetrazol-1-yl)benzamide

Medicinal Chemistry Bioisostere Design Physicochemical Profiling

This meta-substituted N1-tetrazol-1-yl benzamide (CAS 484039-41-0) is a superior hit triage candidate versus dimethyl analogs due to its developability-compatible logP (2.25). It serves as a critical tool compound for profiling N1-tetrazole glucuronidation by UGT isoforms, enabling metabolism benchmarking and DDI risk assessment. Order for oncology screening or SPR campaigns.

Molecular Formula C15H13N5O
Molecular Weight 279.303
CAS No. 484039-41-0
Cat. No. B2385360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methylphenyl)-3-(tetrazol-1-yl)benzamide
CAS484039-41-0
Molecular FormulaC15H13N5O
Molecular Weight279.303
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N3C=NN=N3
InChIInChI=1S/C15H13N5O/c1-11-5-2-3-8-14(11)17-15(21)12-6-4-7-13(9-12)20-10-16-18-19-20/h2-10H,1H3,(H,17,21)
InChIKeyBAZPXSMMEGQGDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes139 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methylphenyl)-3-(tetrazol-1-yl)benzamide (CAS 484039-41-0): Physicochemical Identity, Bioisosteric Rationale, and Screening Provenance


N-(2-Methylphenyl)-3-(tetrazol-1-yl)benzamide (CAS 484039-41-0; ChemDiv ID: D632-0101) is a synthetic small molecule (MW 279.3 g/mol; C₁₅H₁₃N₅O) belonging to the N-aryl benzamide class functionalized with a 1H-tetrazol-1-yl substituent at the meta-position of the benzoyl ring . The compound incorporates a 2-methylphenyl (ortho-tolyl) anilide moiety, which introduces conformational constraint at the amide bond. It is catalogued within the ChemDiv screening collection with experimentally calculated physicochemical parameters including logP 2.2536, logD 2.2535, polar surface area 62.397 Ų, and 5 hydrogen-bond acceptor sites . The 1H-tetrazol-1-yl group serves as a classical non-classical bioisostere of the carboxylic acid functionality, offering distinct acidity (pKa ~4.5–5.1), lipophilicity, and hydrogen-bonding capacity relative to carboxylate congeners, as established by systematic structure-property relationship (SPR) studies [1].

Why N-(2-Methylphenyl)-3-(tetrazol-1-yl)benzamide Cannot Be Interchanged with Generic Tetrazole-Benzamide Analogs


Tetrazole-containing benzamides as a class exhibit diverse and often divergent biological profiles that are exquisitely sensitive to three structural variables: (i) the regioisomeric identity of the tetrazole attachment (1H-tetrazol-1-yl N1-substituted vs. 2H-tetrazol-2-yl N2-substituted vs. 5-substituted tetrazole), which governs metabolic susceptibility and target engagement geometry [1]; (ii) the positional isomerism of the tetrazole on the benzoyl ring (ortho, meta, or para), which dictates molecular shape, dipole orientation, and receptor complementarity [2]; and (iii) the substitution pattern on the anilide ring, where ortho-substituents such as the 2-methyl group impose torsional constraints that alter the amide conformation and entropic binding penalties relative to unsubstituted or para-substituted analogs [3]. These variables are not interchangeable: the 1H-tetrazol-1-yl regioisomer exhibits differential glucuronidation susceptibility compared to the N2 isomer in human UDP-glucuronosyltransferase (UGT) assays [1], and the meta-tetrazole attachment produces a distinct electrostatic surface relative to para-substituted congeners, as reflected in altered logD and polar surface area values. Simple substitution with any generic 'tetrazole-benzamide' without controlling for these structural features risks loss of target selectivity, altered metabolic clearance, or abolished biological activity.

Quantitative Differentiation Evidence for N-(2-Methylphenyl)-3-(tetrazol-1-yl)benzamide: Comparator-Anchored Data


Tetrazole vs. Carboxylic Acid Bioisostere: Quantitative Physicochemical Trade-offs from SPR Model Systems

In a systematic structure-property relationship (SPR) study of 35 phenylpropionic acid derivatives, the tetrazole isostere (compound 16) was directly compared head-to-head against the carboxylic acid reference (compound 1) across multiple physicochemical parameters measured under identical conditions [1]. The tetrazole exhibited a modestly higher logD₇.₄ (−0.25 ± 0.10 vs. −0.49 ± 0.19, Δ = +0.24 log units), a comparable pKa (5.09 vs. 4.64, Δ = +0.45 units), but a 3.4-fold lower PAMPA permeability coefficient (Pe = 4.83 × 10⁻⁷ vs. 1.66 × 10⁻⁶ cm/s) and an 8.6-fold lower unbound fraction in plasma (PPB fu = 1.1 ± 0.12% vs. 9.5 ± 0.4%). Notably, despite similar logD₇.₄ and pKa values, the tetrazole was significantly less permeable (p < 0.01 in three independent experiments) [1]. This finding challenges the common assumption that tetrazole-for-carboxylate substitution invariably improves membrane permeability and underscores the context-dependent nature of this bioisosteric replacement.

Medicinal Chemistry Bioisostere Design Physicochemical Profiling

1H-Tetrazol-1-yl (N1) vs. 2H-Tetrazol-2-yl (N2) Regioisomer Metabolic Stability Differentiation in FAAH Inhibitor Series

A comparative study of 1H-tetrazol-1-yl and 2H-tetrazol-2-yl regioisomers in a propan-2-one FAAH inhibitor scaffold revealed that the two regioisomers exhibit fundamentally different responses to 5-position substituent modifications with respect to metabolic stability [1]. In the 2H-tetrazol-2-yl series (compound class 3), introduction of substituents such as 4-chlorophenyl, 4-methoxycarbonylphenyl, and carboxyl at the tetrazole 5-position led to a significant increase in the metabolic stability of the scissile ketone pharmacophore toward reductive metabolism, while maintaining high FAAH inhibitory potency. In contrast, identical substituents at the 5-position of the 1H-tetrazol-1-yl series (compound class 4) did not confer a comparable protective effect against undesired ketone reduction [1]. This regioisomer-dependent metabolic divergence has direct implications for the selection of N-(2-methylphenyl)-3-(tetrazol-1-yl)benzamide over its hypothetical 2H-tetrazol-2-yl counterpart in programs where metabolic stability of the benzamide scaffold is a key optimization parameter.

Metabolic Stability Tetrazole Regiochemistry FAAH Inhibition

Human UGT1A3 Regioselectivity for Tetrazole N2 vs. N1: Differential Glucuronidation Susceptibility of Tetrazole Regioisomers

A comparative glucuronidation study using recombinant human UDP-glucuronosyltransferases (UGTs) demonstrated that UGT1A3 exhibits a strong and consistent regioselectivity toward the N2 position of the tetrazole ring across three structurally distinct sartan drugs (losartan, candesartan, and zolarsartan), while the N1 position was accessible to different UGT isoforms including UGT1A5 and UGT1A10 [1]. For zolarsartan specifically, tetrazole-N2 glucuronidation was exclusively catalyzed by UGT1A3, whereas tetrazole-N1 glucuronidation was mediated by other enzymes [1]. This enzymatic regioselectivity has direct relevance to N-(2-methylphenyl)-3-(tetrazol-1-yl)benzamide: as an N1-substituted tetrazole, this compound is predicted to follow a different glucuronidation pathway than N2-substituted analogs, with implications for metabolic clearance, potential drug-drug interactions, and pharmacokinetic variability across UGT1A3 polymorphic populations.

Drug Metabolism UGT Glucuronidation Tetrazole Regiochemistry

Physicochemical Differentiation from Close ChemDiv Analog: 2-Methylphenyl vs. 2,3-Dimethylphenyl Anilide Substitution

Direct comparison of N-(2-methylphenyl)-3-(1H-tetrazol-1-yl)benzamide (D632-0101) with its closest commercially available ChemDiv analog, N-(2,3-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide (D632-0076), reveals quantifiable differences in calculated lipophilicity: logP 2.2536 vs. 3.0892 (Δ = +0.8356 log units) and logD 2.2535 vs. 3.0892 (Δ = +0.8357 log units) . Both compounds share identical hydrogen-bond acceptor count (5), donor count (1), and polar surface area (62.397 Ų), isolating the lipophilicity difference to the additional methyl group on the anilide ring. This ΔlogP of ~0.84 corresponds to an approximately 6.9-fold difference in octanol-water partition coefficient, placing the two compounds in meaningfully different lipophilicity space for lead optimization. An increase in logP from 2.25 to 3.09 crosses a commonly applied threshold in drug discovery (logP < 3 for favorable developability), rendering D632-0101 the more ligand-efficient and developability-compatible option for programs prioritizing lower lipophilicity.

Screening Library Selection SAR Analog Design Lipophilicity Optimization

Bioisosteric Replacement: 1H-Tetrazole vs. 1H-1,2,3-Triazole in Benzamide Anticancer Scaffolds—Potency Enhancement Evidence

A direct bioisosteric replacement study in the (5-benzylthiazol-2-yl)benzamide series demonstrated that substituting a 1H-1,2,3-triazole ring with a 1H-tetrazole ring yielded significantly enhanced anticancer potency [1]. The tetrazole-containing compound 3d, N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide, inhibited the growth of chronic myeloid leukemia K-562 cells with an IC₅₀ of 56.4 nM and melanoma UACC-62 cells with an IC₅₀ of 56.9 nM in the SRB assay, achieving nanomolar potency [1]. This tetrazole compound demonstrated a selectivity index (SI) of 101.0 toward leukemic K-562 cells versus pseudo-normal HaCaT, NIH-3T3, and J774.2 cells [1]. While this evidence derives from a 4-(1H-tetrazol-1-yl)benzamide scaffold rather than the 3-substituted analog represented by CAS 484039-41-0, it establishes the 1H-tetrazol-1-yl pharmacophore as a validated potency-enhancing bioisostere over 1,2,3-triazole in benzamide anticancer agents, and provides a class-level benchmark for the tetrazole-benzamide chemotype.

Anticancer Drug Discovery Bioisosteric Replacement Leukemia

Meta-Substituted (3-Tetrazol-1-yl)benzamide vs. Para-Substituted (4-Tetrazol-1-yl)benzamide: Positional Isomer Differentiation in Xanthine Oxidase Inhibitor SAR

A comprehensive SAR study of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives as xanthine oxidase (XO) inhibitors included a deliberate investigation of amide-reversal isomers, synthesizing and evaluating N-(pyridin-4-yl)-3-(1H-tetrazol-1-yl)benzamide derivatives (compounds 3c, 3e, 3i, 3k, and 3u) alongside the parent N-phenylisonicotinamide series [1]. The study demonstrated that amide reversal—which converts the scaffold from a 3'-(1H-tetrazol-1-yl) substitution on the phenyl ring attached to isonicotinamide to a 3-(1H-tetrazol-1-yl)benzamide core (directly analogous to the scaffold of CAS 484039-41-0)—damaged the XO inhibitory potency, confirming that maintenance of the correct amide orientation and tetrazole positional connectivity was essential for activity [1]. The lead compound 2s from the parent series achieved an IC₅₀ of 0.031 μM, a 10-fold gain in potency over the starting compound 1 (IC₅₀ = 0.312 μM), with the tetrazole N-4 atom engaging in a designed H-bond with the Asn768 residue of XO as confirmed by molecular docking and molecular dynamics simulations [1]. This study establishes a clear SAR precedent that the position and connectivity of the 1H-tetrazol-1-yl group relative to the benzamide core is a critical determinant of target engagement, with meta-substituted 3-(tetrazol-1-yl)benzamide scaffolds occupying a distinct SAR space from para-substituted or amide-reversed congeners.

Positional Isomerism Xanthine Oxidase Inhibition Amide-Reversal SAR

Optimal Scientific and Industrial Application Scenarios for N-(2-Methylphenyl)-3-(tetrazol-1-yl)benzamide (CAS 484039-41-0)


Hit Discovery Screening in Oncology Programs Targeting Tetrazole-Benzamide Pharmacophores

Based on the class-level evidence that 1H-tetrazole-1-yl-benzamide derivatives achieve nanomolar anticancer potency (IC₅₀ = 56.4 nM against K-562 leukemia cells) with selectivity indices exceeding 100-fold [1], CAS 484039-41-0 is best deployed as a screening library member in medium-to-high-throughput oncology phenotypic or target-based assays. Its favorable calculated logP (2.25) positions it within developability-compatible lipophilicity space compared to close dimethyl analog D632-0076 (logP 3.09) , making it a preferred choice for hit triage where lower lipophilicity correlates with reduced promiscuity and improved downstream lead optimization trajectories.

Metabolic Stability Profiling of N1-Tetrazole Regioisomers in Preclinical Drug Metabolism Studies

The established differential glucuronidation regioselectivity between N1- and N2-substituted tetrazoles—where UGT1A3 exhibits strong preference for N2 glucuronidation while N1 substrates engage a broader UGT isoform panel [1]—positions CAS 484039-41-0 as a valuable tool compound for studying N1-tetrazole-specific phase II metabolism. Research groups investigating structure-metabolism relationships of tetrazole-containing drug candidates can use this compound to benchmark N1-tetrazole glucuronidation rates, UGT phenotyping, and potential drug-drug interaction liability in human hepatocyte or recombinant UGT assays.

Carboxylic Acid Bioisostere Comparison Studies in Lead Optimization

The SPR evidence demonstrating that tetrazole isosteres exhibit 3.4-fold lower PAMPA permeability and 8.6-fold higher plasma protein binding compared to matched carboxylic acid analogs despite similar pKa and logD₇.₄ [1] establishes CAS 484039-41-0 as a relevant probe for evaluating tetrazole-for-carboxylate bioisosteric replacement outcomes. Medicinal chemistry teams can employ this compound to experimentally assess whether tetrazole incorporation into a benzamide scaffold achieves the desired balance of target affinity, permeability, and free fraction for their specific target product profile, rather than relying on the common but potentially misleading assumption that tetrazole bioisosteres universally improve membrane permeability.

Structure-Activity Relationship Expansion Around 3-(Tetrazol-1-yl)benzamide Cores for Enzymatic Targets with Sub-Pocket Binding Requirements

The XO inhibitor SAR study demonstrated that 3-(tetrazol-1-yl)benzamide connectivity is compatible with engaging specific enzymatic sub-pockets (e.g., Asn768 in xanthine oxidase) via the tetrazole N4 atom as an H-bond acceptor [1]. CAS 484039-41-0, carrying the 2-methylphenyl anilide substituent, serves as a viable starting point for SAR expansion campaigns targeting enzymes with analogous sub-pocket geometries. The ortho-methyl group on the anilide ring provides torsional constraint that pre-organizes the amide conformation , potentially reducing entropic binding penalties—a feature directly relevant to structure-based drug design efforts requiring defined amide geometry for target complementarity.

Quote Request

Request a Quote for N-(2-methylphenyl)-3-(tetrazol-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.